molecular formula C20H14Cl2N6 B12204920 3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

Cat. No.: B12204920
M. Wt: 409.3 g/mol
InChI Key: URURVBRUBXBKGU-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline and various pyrazole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves the inhibition of specific enzymes, particularly CDKs. These enzymes play a critical role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for targeted therapeutic research .

Properties

Molecular Formula

C20H14Cl2N6

Molecular Weight

409.3 g/mol

IUPAC Name

10-(3,4-dichlorophenyl)-4-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H14Cl2N6/c21-16-8-7-14(10-17(16)22)28-19-15(11-24-28)20-25-18(26-27(20)12-23-19)9-6-13-4-2-1-3-5-13/h1-5,7-8,10-12H,6,9H2

InChI Key

URURVBRUBXBKGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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